molecular formula C7H16N2O2 B1385874 3-[(3-Methoxypropyl)amino]propanamide CAS No. 1040687-85-1

3-[(3-Methoxypropyl)amino]propanamide

Cat. No.: B1385874
CAS No.: 1040687-85-1
M. Wt: 160.21 g/mol
InChI Key: LPTDXAZAYMWSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methoxypropyl)amino]propanamide is a chemical compound that belongs to the class of amidesThis compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxypropyl)amino]propanamide typically involves the reaction of 3-methoxypropylamine with a suitable acylating agent. One common method is the reaction of 3-methoxypropylamine with propanoyl chloride under basic conditions to yield the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxypropyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

3-[(3-Methoxypropyl)amino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(3-Methoxypropyl)amino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with proteins involved in disease pathways, altering their function to achieve a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropylamine: A related compound with similar structural features but different functional groups.

    N-(3-Methoxypropyl)-3-aminopropanamide: Another amide with a similar backbone but different substituents.

Uniqueness

3-[(3-Methoxypropyl)amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amide groups allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(3-methoxypropylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-11-6-2-4-9-5-3-7(8)10/h9H,2-6H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTDXAZAYMWSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methoxypropyl)amino]propanamide
Reactant of Route 2
Reactant of Route 2
3-[(3-Methoxypropyl)amino]propanamide
Reactant of Route 3
Reactant of Route 3
3-[(3-Methoxypropyl)amino]propanamide
Reactant of Route 4
Reactant of Route 4
3-[(3-Methoxypropyl)amino]propanamide
Reactant of Route 5
Reactant of Route 5
3-[(3-Methoxypropyl)amino]propanamide
Reactant of Route 6
Reactant of Route 6
3-[(3-Methoxypropyl)amino]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.